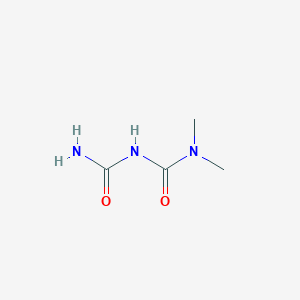

3-Carbamoyl-1,1-dimethyl-urea

Descripción

Propiedades

Número CAS |

7710-35-2 |

|---|---|

Fórmula molecular |

C4H9N3O2 |

Peso molecular |

131.13 g/mol |

Nombre IUPAC |

3-carbamoyl-1,1-dimethylurea |

InChI |

InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9) |

Clave InChI |

RDFARSDVIWJBII-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)NC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Sodium Cyanate and Dimethylamine

A well-documented and industrially viable method for preparing 1,1-dimethylurea , a key intermediate related to 3-Carbamoyl-1,1-dimethyl-urea, involves the reaction of sodium cyanate with dimethylamine aqueous solution. This method can be adapted for the synthesis of 3-Carbamoyl-1,1-dimethyl-urea by subsequent carbamoylation steps.

- Reactants: Sodium cyanate (NaCNO) and 40% aqueous dimethylamine solution.

- Reaction conditions: The mixture is stirred and heated in a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

- Temperature and time: Stirring at constant temperature for 2-3 hours.

- Post-reaction treatment: The reaction mixture is concentrated under reduced pressure, cooled to crystallize the product, followed by centrifugal separation, recrystallization with water, and vacuum drying.

- Additives: To control impurities and improve purity, additives such as benzaldehyde, ascorbic acid, sodium hypochlorite, and sodium bicarbonate are introduced during or after the reaction.

- Purity and yield: The process yields high-purity 1,1-dimethylurea with melting points ranging from 175 to 179 °C and yields up to 447 g from 390 g sodium cyanate (6 mol scale).

Table 1: Example Reaction Conditions and Yields for 1,1-Dimethylurea

| Example | Sodium Cyanate (g/mol) | Dimethylamine (g/mol, ml) | Additives | Reaction Time (h) | Yield (g) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 390 (6 mol) | 676 (6 mol, 753 ml) | None | 2-3 | 325 | 175-177 |

| 2 | 390 (6 mol) | 676 (6 mol, 753 ml) | Benzaldehyde, Ascorbic acid, Sodium hypochlorite, Sodium bicarbonate | 2-3 + 0.4 (post) | 447 | 179 |

| 3 | 390 (6 mol) | 676 (6 mol, 753 ml) | Benzaldehyde, Ascorbic acid | 2-3 | 440 | 176-178 |

This method emphasizes controlling byproducts and impurities by using hydrazine removers and reaction control agents, which is crucial for obtaining pharmaceutical-grade intermediates.

Carbamoylation via Phosgene and Amines (General Carbamate Preparation)

For the direct preparation of carbamate derivatives such as 3-Carbamoyl-1,1-dimethyl-urea, carbamoylation reactions involving phosgene, amines, and alcohols or phenols are classical and effective.

- Process: Reaction of an amine (e.g., dimethylamine) with phosgene and an appropriate alcohol or phenol in a water-immiscible organic solvent.

- Solvents: Aromatic hydrocarbons like toluene are preferred.

- Conditions: Temperatures between 50 °C and 150 °C, typically 85-125 °C.

- Acid scavengers: Traditional methods use tertiary amines to bind HCl by-products; however, improved methods omit acid scavengers to simplify purification.

- Advantages: One-step process with high conversion efficiency and reduced by-product formation.

- Applications: This method is widely used for preparing carbamate insecticides and pharmaceuticals, suggesting its adaptability for 3-Carbamoyl-1,1-dimethyl-urea synthesis.

Comparative Analysis of Preparation Methods

| Aspect | Sodium Cyanate + Dimethylamine Method | Phosgene + Amine + Alcohol Method |

|---|---|---|

| Starting materials | Sodium cyanate, dimethylamine aqueous solution | Phosgene, amine, alcohol/phenol |

| Reaction medium | Aqueous, with additives for impurity control | Organic solvent (e.g., toluene), water-immiscible |

| Temperature range | Moderate (room temp to reflux) | Elevated (50-150 °C) |

| Purity control | Additives like benzaldehyde, ascorbic acid, oxidants | Omission of acid scavengers reduces impurities |

| By-products | Hydrazine derivatives, controlled by additives | Hydrogen chloride, managed by acid scavengers or omitted |

| Yield | Moderate to high (up to ~75% theoretical) | High conversion (~80%) |

| Scalability | Industrially demonstrated | Industrially preferred for carbamates |

| Environmental considerations | Requires careful handling of cyanate and oxidants | Phosgene is toxic; handling requires care |

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Cyanate + Dimethylamine | Sodium cyanate, dimethylamine | Aqueous, 2-3 h, reflux | High purity, cost-effective | Requires impurity control agents |

| Phosgene + Amine + Alcohol | Phosgene, amine, alcohol/phenol | Organic solvent, 50-150 °C | One-step, high conversion | Toxic phosgene, safety concerns |

Análisis De Reacciones Químicas

Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Aplicaciones Científicas De Investigación

3-Carbamoyl-1,1-dimethyl-urea has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Carbamoyl-1,1-dimethyl-urea involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Key Properties :

- Monoisotopic Mass: 130.085461 g/mol

- ChemSpider ID : 21473295

- Functional Groups : Urea core, carbamimidoyl substituent, and dimethyl groups.

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key differences between 3-carbamoyl-1,1-dimethyl-urea and structurally related compounds:

Mechanistic and Application Insights

- DCMU vs. 3-Carbamoyl-1,1-dimethyl-urea: DCMU (3-(3,4-dichlorophenyl)-1,1-dimethyl-urea) is a potent PSII inhibitor, binding to the D1 protein’s QB site to block plastoquinone reduction . In contrast, 3-carbamoyl-1,1-dimethyl-urea lacks the chlorophenyl group critical for this interaction, suggesting divergent biological targets. Its carbamimidoyl group may instead enable interactions with guanidine-sensitive enzymes or transporters .

- Industrial and Pharmaceutical Derivatives: Derivatives such as 3-[(1S,3R,4S)-3-Ethyl-4-(...)-cyclopentyl]-1,1-dimethyl-urea () and 3-[(1R,3R)-3-[(dimethylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]-1,1-dimethylurea () exhibit complex substituents tailored for pharmacokinetic optimization, likely for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Carbamoyl-1,1-dimethyl-urea, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves the reaction of substituted phenyl isocyanates with dimethylamine derivatives. For example, analogous urea compounds (e.g., DCMU) are synthesized via nucleophilic substitution under inert atmospheres using polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Optimization may involve adjusting stoichiometry, catalysts (e.g., triethylamine), or purification via column chromatography with silica gel and ethyl acetate/hexane eluents. Yield improvements can be monitored via TLC and validated by H NMR .

Q. Which analytical techniques are most effective for characterizing 3-Carbamoyl-1,1-dimethyl-urea’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) resolve urea NH protons and aromatic substituents. Theoretical NMR calculations (e.g., DFT) can validate experimental shifts .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software ) provides definitive structural confirmation.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity.

Q. What are the standard protocols for evaluating 3-Carbamoyl-1,1-dimethyl-urea’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (200–400 nm) and LC-MS to identify breakdown products. For photostability, expose samples to controlled UV light (e.g., 365 nm) and quantify changes using validated calibration curves .

Advanced Research Questions

Q. How does 3-Carbamoyl-1,1-dimethyl-urea inhibit photosynthetic electron transport, and how does its mechanism differ from DCMU?

- Methodological Answer : Use chlorophyll (Chl) fluorescence transient (OJIP) assays to compare inhibition kinetics. DCMU blocks electron transfer from QA to QB in Photosystem II (PSII), elevating the "J" phase to match the "P" phase . For 3-Carbamoyl-1,1-dimethyl-urea, similar experiments in model organisms (e.g., Chlamydomonas) under controlled light (50 μmol m s) can identify binding affinities to the D1 protein. Competitive assays with C-labeled DCMU may reveal overlapping binding sites .

Q. How can researchers resolve discrepancies in reported inhibitory concentrations of 3-Carbamoyl-1,1-dimethyl-urea across studies?

- Methodological Answer : Discrepancies often arise from organism-specific sensitivities (e.g., algae vs. higher plants) or growth conditions (light intensity, nutrient availability). Standardize assays using OECD guidelines:

- Example Protocol : Expose Arabidopsis thaliana to 1–100 μM compound in hydroponic media under 16/8-hour light/dark cycles. Measure PSII efficiency via Fv/Fm ratios and compare dose-response curves . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant variations .

Q. What computational approaches predict the electronic structure and biochemical interactions of 3-Carbamoyl-1,1-dimethyl-urea?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against PSII crystal structures (PDB: 3ARC) identifies binding energies and key residues (e.g., His215, Phe255). Validate predictions via site-directed mutagenesis and activity assays .

Q. What challenges arise in crystallizing 3-Carbamoyl-1,1-dimethyl-urea for X-ray studies, and how can they be mitigated?

- Methodological Answer : Urea derivatives often form hydrogen-bonded networks, complicating crystal growth. Use slow evaporation in solvent mixtures (e.g., methanol/water) at 4°C. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement . High-resolution data (>1.0 Å) collected at synchrotron facilities improve model accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.